molecular formula C9H12O3 B8273508 Ethyl 2-acetylpent-4-ynoate

Ethyl 2-acetylpent-4-ynoate

Número de catálogo: B8273508
Peso molecular: 168.19 g/mol
Clave InChI: ZEGFYOBURCEHGA-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Ethyl 2-acetylpent-4-ynoate is a useful research compound. Its molecular formula is C9H12O3 and its molecular weight is 168.19 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Chemical Synthesis

Building Block in Organic Chemistry:
Ethyl 2-acetylpent-4-ynoate serves as a valuable building block in organic synthesis. It is commonly used in the formation of more complex molecules through various chemical reactions, including:

  • Reactions:
    • Oxidation: Converts to carboxylic acids or ketones.
    • Reduction: Produces alcohols or alkanes.
    • Substitution: Involves nucleophilic substitution where the ester group is replaced by different functional groups.

Common Reagents:

  • Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
  • Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).

Biological Applications

Biochemical Studies:
this compound has been employed in biochemical research to investigate enzyme-substrate interactions and metabolic pathways. Its structure allows it to act as a substrate for various enzymes, facilitating the study of metabolic processes.

Antimicrobial Activity:
Research indicates that this compound exhibits significant antimicrobial properties. Key findings from studies include:

StudyMethodologyFindings
Study 1Antimicrobial assayInhibition zones: Escherichia coli (15 mm), Staphylococcus aureus (15 mm); Minimum Inhibitory Concentration (MIC): 50 µg/mL
Study 2Antiparasitic assayIC50 against Leishmania: ~5 µg/mL
Study 3Cellular mechanismInduced oxidative stress in promastigotes; disrupted mitochondrial function

The compound's ability to disrupt cellular processes in pathogens may be attributed to its reactive intermediates, which can interfere with mitochondrial function, leading to increased oxidative stress and cell death.

Pharmaceutical Applications

Drug Precursor Potential:
this compound is being investigated for its potential as a drug precursor. Its unique chemical structure allows for modifications that could lead to the development of new pharmaceuticals targeting various diseases.

Industrial Uses

Production of Fine Chemicals:
In industrial settings, this compound is utilized in the production of fine chemicals, fragrances, and flavoring agents. Its reactivity makes it suitable for synthesizing complex compounds used in various consumer products.

Case Studies

Several studies have explored the applications of this compound across different fields:

Case Study Overview

Case StudyFocus AreaKey Insights
Case Study 1Antimicrobial ResearchDemonstrated effectiveness against bacterial strains with MIC values indicating moderate antibacterial activity.
Case Study 2Antiparasitic ActivityShowed promising results against Leishmania, suggesting potential for therapeutic use.
Case Study 3Mechanistic StudiesHighlighted the compound's role in inducing oxidative stress, providing insights into its biological activity.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for Ethyl 2-acetylpent-4-ynoate, and how do reaction conditions influence yield?

  • Methodological Answer: this compound is typically synthesized via Claisen condensation or alkyne functionalization. Key variables include temperature (e.g., 0–25°C for ketone stabilization), solvent polarity (THF vs. DCM), and catalyst choice (e.g., LDA for deprotonation). Yield optimization requires monitoring intermediates via TLC or GC-MS. For reproducibility, document stoichiometry, solvent purity, and inert atmosphere conditions. Compare yields using normalized reaction scales (e.g., mmol vs. gram quantities) .
Synthesis Method Catalyst Solvent Yield Range Key Considerations
Claisen CondensationLDATHF45–60%Moisture-sensitive; requires anhydrous conditions
Alkyne FunctionalizationCuI/PdDCM55–70%Sonication improves alkyne activation

Q. Which spectroscopic techniques are most reliable for characterizing this compound?

  • Methodological Answer: Use ¹H/¹³C NMR to confirm ester (δ 4.1–4.3 ppm, quartet) and acetyl groups (δ 2.1–2.3 ppm, singlet). IR spectroscopy identifies carbonyl stretches (C=O at ~1740 cm⁻¹, C≡C at ~2100 cm⁻¹). High-resolution mass spectrometry (HRMS) validates molecular ion peaks (e.g., [M+H]+ at m/z 182.0943). For purity, combine HPLC with UV detection (λ = 254 nm) and differential scanning calorimetry (DSC) for melting point consistency .

Q. How can researchers assess the compound’s stability under varying storage conditions?

  • Methodological Answer: Design accelerated stability studies by exposing the compound to stressors:

  • Thermal : 40°C/75% RH for 4 weeks.
  • Photolytic : UV light (320–400 nm) for 48 hours.
  • Oxidative : 3% H₂O₂ at 25°C for 24 hours.
    Analyze degradation products via LC-MS and quantify stability using peak area normalization. Store in amber vials under argon at –20°C for long-term preservation .

Advanced Research Questions

Q. What mechanistic insights explain unexpected byproducts during this compound synthesis?

  • Methodological Answer: Byproducts (e.g., cyclized derivatives) often arise from alkyne dimerization or keto-enol tautomerization. Use kinetic isotopic labeling (e.g., D₂O quenching) to track proton transfer pathways. Computational DFT studies (B3LYP/6-31G*) model transition states and identify energetically favorable pathways. Compare experimental IR/NMR data with simulated spectra to validate intermediates .

Q. How should researchers resolve contradictions between computational predictions and experimental reactivity data?

  • Methodological Answer: Discrepancies may stem from solvent effects or implicit model limitations. Re-run simulations with explicit solvent models (e.g., COSMO-RS) and validate with kinetic experiments (e.g., variable-temperature NMR). Use Arrhenius plots to correlate activation energies with computational barriers. Publish negative results to aid community-wide benchmarking .

Q. What strategies optimize enantioselective modifications of this compound?

  • Methodological Answer: Employ chiral auxiliaries (e.g., Evans’ oxazolidinones) or asymmetric catalysis (e.g., Jacobsen’s thiourea catalysts). Monitor enantiomeric excess (ee) via chiral HPLC or Mosher ester analysis. For scalable resolutions, screen crystallization conditions using polarized light microscopy. Document steric and electronic effects of substituents on selectivity .
Catalyst System ee (%) Turnover Frequency (h⁻¹) Key Limitation
Rhodium-BINAP85–92120Sensitive to moisture
Organocatalytic thiourea78–8490Low solubility in nonpolar solvents

Q. How can researchers design experiments to probe the compound’s reactivity in multicomponent reactions?

  • Methodological Answer: Apply DoE (Design of Experiments) principles to screen variables:

  • Factors : Catalyst loading (5–20 mol%), temperature (25–80°C), and solvent dielectric constant.
  • Response : Reaction conversion (via GC) and regioselectivity (NMR).
    Use ANOVA to identify significant interactions. For mechanistic clarity, perform cross-over experiments with isotopically labeled substrates (e.g., ¹³C-acetyl group) .

Q. Data Analysis & Interpretation

Q. How should researchers address inconsistencies in spectroscopic data across studies?

  • Methodological Answer: Calibrate instruments using certified standards (e.g., NIST reference materials). Replicate experiments under identical conditions (solvent, concentration, temperature). Cross-validate with independent techniques (e.g., X-ray crystallography for absolute configuration). Publish raw data (e.g., NMR FID files) in supplementary materials for peer scrutiny .

Q. What statistical methods are appropriate for analyzing kinetic data from this compound reactions?

  • Methodological Answer: Fit time-dependent concentration data to pseudo-first-order kinetics (non-linear regression). Calculate rate constants (k) with 95% confidence intervals. Use principal component analysis (PCA) to correlate solvent polarity with reaction rates. Report uncertainties via error propagation methods .

Q. Ethical & Reporting Standards

Q. How can researchers ensure reproducibility when publishing synthetic protocols?

  • Methodological Answer: Adhere to FAIR Data Principles :
  • Findable : Deposit procedures in repositories like ChemRxiv with DOI links.
  • Accessible : Disclose vendor-specific details (e.g., Sigma-Aldrich catalyst lot numbers).
  • Interoperable : Use standardized units (IUPAC guidelines) and machine-readable formats.
  • Reusable : Provide step-by-step videos or interactive lab notebooks .

Propiedades

Fórmula molecular

C9H12O3

Peso molecular

168.19 g/mol

Nombre IUPAC

ethyl 2-acetylpent-4-ynoate

InChI

InChI=1S/C9H12O3/c1-4-6-8(7(3)10)9(11)12-5-2/h1,8H,5-6H2,2-3H3

Clave InChI

ZEGFYOBURCEHGA-UHFFFAOYSA-N

SMILES canónico

CCOC(=O)C(CC#C)C(=O)C

Origen del producto

United States

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.